N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt

Description

Chemical Identity and Nomenclature

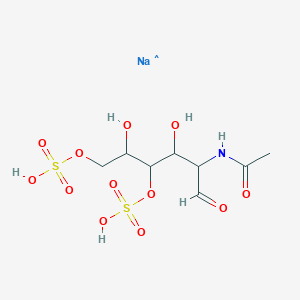

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is characterized by a well-defined chemical structure with specific nomenclature established in chemical databases worldwide. The compound is officially registered under Chemical Abstracts Service number 157296-98-5, providing a unique identifier for this specific molecular entity. The systematic chemical name reflects the precise structural modifications present in the molecule, indicating the presence of two sulfate groups at specific carbon positions on the N-acetyl-D-galactosamine backbone.

The molecular identity of this compound involves several synonymous designations that reflect its structural characteristics and functional properties. Primary nomenclature includes N-acetyl-D-galactosamine 4,6-disulfate sodium salt, which emphasizes the dual sulfation pattern characteristic of this molecule. Alternative naming conventions recognize this compound as N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt and N-Acetyl-D-galactosamine 4,6-disulfate mixed anomers sodium salt, reflecting slight variations in naming protocols across different chemical databases.

Table 1: Chemical Identification Data for N-Acetyl-D-galactosamine-4,6-di-O-sulphate Sodium Salt

The molecular formula presents some variation in chemical databases, with two distinct formulations reported: C8H16NNaO12S2 with a molecular weight of 405.32 g/mol, and an alternative formulation C8H13NNa2O12S2. This discrepancy likely reflects different sodium salt stoichiometries or hydration states in the crystalline form of the compound. The presence of two sulfate groups is consistently reported across all sources, confirming the 4,6-disulfate substitution pattern that defines this molecule's unique properties.

Historical Context of Sulfated Galactosamine Derivatives

The historical development of sulfated galactosamine derivative research traces back to the foundational discoveries in glycosaminoglycan chemistry during the late 19th and early 20th centuries. Chondroitin sulfate was first obtained from cartilage by Fisher and Boedecker in 1861, followed by isolation in purer form by Krukenburg in 1884. These early investigations laid the groundwork for understanding sulfated carbohydrate structures, although the complete structural characterization would require several more decades of analytical advancement.

The complete structural resolution of chondroitin sulfate was achieved by Levene and Forge in 1915, establishing the fundamental understanding of sulfated glycosaminoglycan architecture. This breakthrough provided the conceptual framework necessary for recognizing the significance of specific sulfation patterns in biological systems. Seven years prior to this complete structural determination, Schmiedeberg had demonstrated the presence of hexosamine and hexuronic acid components, though the sulfuronic group presence was not yet recognized.

The recognition of N-acetyl-D-galactosamine-4,6-di-O-sulphate as a distinct structural unit emerged from subsequent decades of research into chondroitin sulfate diversity and functional specialization. Research has revealed that chondroitin sulfate from different biological sources exhibits varying sulfation patterns, with marine species showing higher proportions of disulfated units compared to terrestrial animals. This discovery highlighted the biological significance of compounds like N-acetyl-D-galactosamine-4,6-di-O-sulphate, which represents one of the most highly sulfated naturally occurring galactosamine derivatives.

Table 2: Historical Milestones in Sulfated Galactosamine Research

| Year | Discovery | Researchers | Significance |

|---|---|---|---|

| 1861 | First chondroitin sulfate isolation | Fisher and Boedecker | Initial identification of sulfated cartilage components |

| 1884 | Purified chondroitin sulfate isolation | Krukenburg | Improved understanding of structural purity |

| 1891 | Hexosamine and hexuronic acid identification | Schmiedeberg | Recognition of basic carbohydrate components |

| 1915 | Complete structural resolution | Levene and Forge | Establishment of fundamental glycosaminoglycan architecture |

The evolution of analytical techniques throughout the 20th century enabled increasingly sophisticated characterization of sulfated galactosamine derivatives. Modern research has identified N-acetyl-D-galactosamine-4,6-di-O-sulphate as a key component of chondroitin sulfate E, a glycosaminoglycan subtype with unique biological properties. This compound's recognition as a distinct structural entity reflects the growing understanding of how specific sulfation patterns contribute to biological function and molecular recognition processes.

Role in Glycosaminoglycan Biochemistry

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt plays a fundamental role in glycosaminoglycan biochemistry as the defining structural unit of chondroitin sulfate E. This compound forms the disaccharide repeating unit when linked with glucuronic acid, creating the characteristic structure that distinguishes chondroitin sulfate E from other glycosaminoglycan subtypes. The biosynthesis of this compound requires specific enzymatic machinery, particularly the GalNAc4S-6OST enzyme, which catalyzes the addition of the 6-O-sulfate group to N-acetyl-D-galactosamine 4-sulfate precursors.

The enzymatic pathway leading to N-acetyl-D-galactosamine-4,6-di-O-sulphate formation involves a sequential sulfation process that begins with the action of chondroitin 4-sulfotransferases on N-acetyl-D-galactosamine residues. This initial 4-sulfation step produces N-acetyl-D-galactosamine 4-sulfate, which subsequently serves as the substrate for GalNAc4S-6OST to complete the disulfation pattern. Research has demonstrated that the expression levels of GalNAc4S-6OST directly correlate with the abundance of N-acetyl-D-galactosamine-4,6-di-O-sulphate-containing structures in various cell types.

Functional studies have revealed that glycosaminoglycans containing N-acetyl-D-galactosamine-4,6-di-O-sulphate exhibit distinct biological properties compared to other chondroitin sulfate variants. These structures demonstrate enhanced binding affinity for specific growth factors and chemokines, including vascular endothelial growth factor, which has implications for angiogenesis regulation. The unique sulfation pattern created by this compound contributes to highly specific protein-carbohydrate interactions that are stereospecific rather than simply charge-dependent.

Table 3: Enzymatic Requirements for N-Acetyl-D-galactosamine-4,6-di-O-sulphate Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Chondroitin 4-sulfotransferase | 4-O-sulfation | N-acetyl-D-galactosamine | N-acetyl-D-galactosamine 4-sulfate |

| GalNAc4S-6OST | 6-O-sulfation | N-acetyl-D-galactosamine 4-sulfate | N-acetyl-D-galactosamine-4,6-di-O-sulphate |

The structural organization of N-acetyl-D-galactosamine-4,6-di-O-sulphate within glycosaminoglycan chains creates highly anionic domains that significantly influence the physical and chemical properties of the resulting macromolecules. These anionic regions facilitate interactions with various proteins in the extracellular matrix, contributing to the regulation of cellular activities including adhesion, proliferation, and differentiation. Research has demonstrated that the presence of this disulfated structure correlates with specific cellular functions, particularly in contexts involving tissue remodeling and inflammatory responses.

Modern analytical approaches have enabled detailed characterization of glycosaminoglycans containing N-acetyl-D-galactosamine-4,6-di-O-sulphate through various degradation and analytical methods. Enzymatic digestion with specific chondroitinases produces characteristic disaccharide fragments that can be identified and quantified using advanced chromatographic and mass spectrometric techniques. These analytical capabilities have revealed the distribution patterns of this compound across different tissue types and developmental stages, providing insights into its functional significance in biological systems.

Properties

InChI |

InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDLTOXRLXWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Activity

Rare earth triflates act as Lewis acids, coordinating with the sulfating agent (e.g., sulfur trioxide complexes) to enhance electrophilicity. This facilitates nucleophilic attack by the hydroxyl groups at C4 and C6 of galactosamine. Sc(OTf)₃ preferentially activates the C4 hydroxyl due to steric and electronic factors, followed by subsequent sulfation at C6 under optimized conditions. The sodium salt form is obtained through ion exchange chromatography, replacing protons with sodium ions.

Experimental Parameters and Optimization

Key variables influencing yield and selectivity include temperature, solvent, and catalyst loading. A representative protocol involves:

-

Reactants : N-Acetyl-D-galactosamine (1 equiv), sulfur trioxide-pyridine complex (2.2 equiv)

-

Catalyst : Sc(OTf)₃ (0.1 equiv)

-

Solvent : Anhydrous 1,2-dichloroethane

-

Temperature : 90°C under nitrogen atmosphere

-

Duration : 12–24 hours

Under these conditions, yields exceeding 70% are achievable, with >90% regioselectivity for the 4,6-disulphated product. Elevated temperatures prevent oxazoline formation, a common side reaction arising from intramolecular cyclization of the acetamido group.

Table 1: Catalyst Performance in Sulfation Reactions

| Catalyst | Temperature (°C) | Yield (%) | 4,6-Disulphate Selectivity (%) |

|---|---|---|---|

| Sc(OTf)₃ | 90 | 72 | 92 |

| Hf(OTf)₄ | 80 | 68 | 85 |

| Cu(OTf)₂ | 90 | 45 | 78 |

Data adapted from glycosylation studies demonstrate Sc(OTf)₃’s superiority in sulfation reactions.

Enzymatic Sulfation Strategies

Enzymatic methods offer an alternative for regioselective sulfation, though applications for 4,6-di-O-sulphate synthesis remain exploratory. Sulfotransferases, such as N-acetylgalactosamine-4-sulphate transferase, catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl positions.

Purification and Characterization

Purification of N-acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt demands chromatographic techniques to separate regioisomers and by-products.

Ion Exchange Chromatography

The sodium salt form is isolated using Dowex® 50WX8 (Na⁺ form) resin. Elution with a gradient of ammonium bicarbonate (0.1–1.0 M) separates mono- and di-sulphated products. The target compound typically elutes at 0.6 M ammonium bicarbonate.

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 50 |

| Methanol | <1 |

| Dimethyl Sulfoxide | 25 |

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity. Key spectral features include:

-

¹H NMR : Doublets for H4 and H6 protons at δ 4.2–4.5 ppm, indicating sulfation.

-

¹³C NMR : Downfield shifts of C4 (Δδ +8.2 ppm) and C6 (Δδ +7.9 ppm) relative to unsulfated galactosamine.

Mass spectrometry (ESI-MS) provides molecular ion confirmation:

-

Calculated for C₈H₁₄NNaO₁₁S₂ : 395.2 g/mol

-

Observed [M–Na]⁻ : 372.1 m/z

Chemical Reactions Analysis

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt undergoes various chemical reactions, including:

Hydrolysis: The sulfate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of N-acetyl-D-galactosamine.

Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding aldehydes or carboxylic acids.

Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt has several scientific research applications:

Biochemistry: It is used to study the role of sulfated sugars in cellular processes, including cell signaling and molecular recognition.

Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to glycosaminoglycan metabolism, such as mucopolysaccharidoses.

Mechanism of Action

The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves its interaction with specific proteins and enzymes in the body. The sulfate groups enhance its binding affinity to certain receptors and enzymes, modulating their activity. This interaction can influence various biological pathways, including those involved in inflammation, cell growth, and differentiation .

Comparison with Similar Compounds

N-Acetyl-D-galactosamine-4-O-sulphate Sodium Salt (CAS 660839-03-2)

- Structural Differences: This mono-sulfated analog lacks the 6-O-sulfate group present in the di-sulfated compound. Its molecular formula is C₈H₁₄NNaO₉S (molar mass: 323.25 g/mol) .

- Purity and Storage : Purity exceeds 95% (HPLC), similar to the di-sulfated form, and it also requires storage at -20°C .

N-Acetyl-D-galactosamine (CAS 1811-31-0)

N-Acetyl-D-glucosamine (CAS 7512-17-6)

- Structural Differences: An epimer at the C4 position (glucose vs. galactose configuration). Its molecular formula is C₈H₁₅NO₆, with ≥98% purity and a specific rotation of [α]²⁰D = +39° to +43° .

- Physicochemical Properties: Higher purity (98% vs.

- Applications : Used in osteoarthritis research and as a chitosan precursor, contrasting with the di-sulfate’s role in GAG mimicry .

Comparative Data Table

Biological Activity

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt (GalNAc4,6S) is a sulfated derivative of N-acetyl-D-galactosamine, a monosaccharide that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease.

1. Overview of Biological Activity

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is involved in several metabolic pathways, particularly in the degradation of glycosaminoglycans (GAGs) such as chondroitin sulfate (CS) and dermatan sulfate (DS). Its primary biological functions include:

- Substrate for Enzymes : Acts as a substrate for sulfatases and glycosaminoglycan-degrading enzymes.

- Cell Signaling : Modulates cellular processes through interactions with receptors and enzymes.

- Metabolic Pathways : Participates in the synthesis and degradation of sulfated glycoproteins and proteoglycans.

Target Enzymes

The primary target of GalNAc4,6S is N-acetyl-D-galactosaminidase , which catalyzes the cleavage of N-acetylglucosamine units. This interaction initiates the chondroitin-degrading cascade, leading to the formation of free N-acetyl-D-galactosamine.

Biochemical Pathways

GalNAc4,6S influences several biochemical pathways:

- Chondroitin Sulfate Degradation : GalNAc4,6S is involved in the removal of sulfate groups from GAGs, facilitating their breakdown.

- Cellular Metabolism : It modulates metabolic pathways by influencing gene expression related to cell signaling and metabolism.

3. Cellular Effects

GalNAc4,6S exhibits various cellular effects:

- Gene Expression : Influences the expression of genes involved in inflammation and cellular stress responses.

- Cell Signaling Pathways : Modulates pathways such as MAPK and PI3K/Akt, affecting cell proliferation and survival.

4. Dosage and Temporal Effects

The biological effects of GalNAc4,6S are dosage-dependent:

- Low Doses : Enhance cellular functions without significant toxicity.

- High Doses : Can induce cellular stress and toxicity, highlighting the importance of dosage in therapeutic applications.

Temporal stability is also critical; GalNAc4,6S remains stable at low temperatures but degrades at higher temperatures or under enzymatic activity.

Case Studies

- Animal Models :

- In Vitro Studies :

6. Comparative Analysis

The following table summarizes key biochemical properties and effects of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt compared to other sulfated polysaccharides:

| Property | N-Acetyl-D-galactosamine-4,6-di-O-sulphate | Chondroitin Sulfate | Dermatan Sulfate |

|---|---|---|---|

| Molecular Weight | ~400 Da | ~500 Da | ~600 Da |

| Primary Biological Activity | GAG degradation | Joint lubrication | Wound healing |

| Enzyme Interaction | N-acetylgalactosamine sulfatase | Chondroitinase | Dermatanase |

| Optimal pH for Activity | pH 5.5 | pH 7.0 | pH 6.5 |

7. Conclusion

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is a significant compound with diverse biological activities primarily related to glycosaminoglycan metabolism. Its interactions with enzymes and influence on cellular processes make it a candidate for therapeutic applications in treating inflammatory diseases and conditions involving GAG metabolism. Further research is warranted to fully elucidate its mechanisms and potential clinical uses.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt to ensure stability in experimental settings?

- Methodological Answer : Store the compound at -20°C in a tightly sealed container to prevent hydrolysis or degradation. Ambient temperature during transport is acceptable for short-term handling . Stability should be verified post-storage using high-performance liquid chromatography (HPLC) to detect any breakdown products.

Q. Which analytical techniques are most reliable for confirming the sulfation pattern at the 4- and 6-positions of N-Acetyl-D-galactosamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify chemical shifts corresponding to sulfate groups at C4 and C6.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can confirm molecular weight (425.29 g/mol) and sulfation stoichiometry .

- High-Performance Anion-Exchange Chromatography (HPAEC) : Resolve positional isomers by exploiting differences in sulfate group acidity .

Q. What purity standards are typically required for this compound in enzyme kinetics studies?

- Methodological Answer : A purity of ≥95% is critical to minimize interference in kinetic assays. Validate purity via HPLC with UV detection at 195–210 nm (for carbohydrate derivatives) or ion-pair chromatography for sulfate quantification. Certificates of Analysis (CoA) from suppliers should include identity, assay, and impurity profiles .

Advanced Research Questions

Q. How can researchers address contradictory data in binding affinity studies involving N-Acetyl-D-galactosamine-4,6-di-O-sulphate and glycosaminoglycan (GAG)-binding proteins?

- Methodological Answer :

- Control for Sulfation Heterogeneity : Use purified isoforms (e.g., via preparative HPAEC) to isolate 4,6-di-O-sulfated species from mono-sulfated contaminants .

- Competitive Binding Assays : Compare inhibition constants () against non-sulfated or mono-sulfated analogs to isolate the contribution of 4,6-di-O-sulfation.

- Structural Validation : Perform X-ray crystallography or cryo-EM to map binding interfaces, as demonstrated in chondroitin sulfate lyase studies .

Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., ) of this compound for metabolic pathway tracing?

- Methodological Answer :

- Stepwise Enzymatic Synthesis : Use -labeled galactose as a precursor. Enzymatically convert it to N-acetyl-D-galactosamine via galactosamine-6-phosphate synthase, followed by regioselective sulfation using sulfotransferases (e.g., GalNAc-4-O-sulfotransferase and GalNAc-6-O-sulfotransferase) .

- Chemical Sulfation : Protect non-target hydroxyl groups with benzylidene or tert-butyldiphenylsilyl (TBDPS) groups before sulfation to ensure regioselectivity. Deprotect under mild acidic conditions .

Q. How does the sulfation pattern influence interactions with chondroitin sulfate lyases, and how can this be experimentally validated?

- Methodological Answer :

- Enzymatic Digestion Assays : Incubate the compound with chondroitinase ABC (cABC) and monitor digestion products via HPSEC or fluorophore-assisted carbohydrate electrophoresis (FACE). 4,6-Di-O-sulfation may resist cleavage compared to mono-sulfated analogs .

- Crystallographic Analysis : Co-crystallize the compound with cABC to visualize steric or electrostatic hindrance caused by 4,6-di-O-sulfation. Compare with structures of enzyme-substrate complexes lacking 6-O-sulfation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.